molecular formula C31H50N6O12 B1672629 Isotriornicine CAS No. 81559-22-0

Isotriornicine

Cat. No.: B1672629
CAS No.: 81559-22-0
M. Wt: 698.8 g/mol
InChI Key: OEZAYKMYHOLRMX-BWUPFESSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotriornicine is a naturally occurring pyrrolizidine alkaloid (PA) characterized by its unique bicyclic structure comprising a necine base and a macrocyclic diester side chain . This compound is hypothesized to share key functional groups (e.g., hydroxyl and ester moieties) with these compounds, which are critical for their biological activity.

Properties

CAS No.

81559-22-0

Molecular Formula

C31H50N6O12

Molecular Weight

698.8 g/mol

IUPAC Name

[(E)-5-[3-[(5R)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]pentanoate

InChI

InChI=1S/C31H50N6O12/c1-20(11-16-38)18-27(41)37(48)15-7-10-26(32-22(3)39)31(45)49-17-12-21(2)19-28(42)36(47)14-6-9-25-30(44)33-24(29(43)34-25)8-5-13-35(46)23(4)40/h18-19,24-26,38,46-48H,5-17H2,1-4H3,(H,32,39)(H,33,44)(H,34,43)/b20-18+,21-19+/t24-,25?,26+/m1/s1

InChI Key

OEZAYKMYHOLRMX-BWUPFESSSA-N

SMILES

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O)C)NC(=O)C)O)CCO

Isomeric SMILES

C/C(=C\C(=O)N(CCC[C@@H](C(=O)OCC/C(=C/C(=O)N(CCCC1C(=O)N[C@@H](C(=O)N1)CCCN(C(=O)C)O)O)/C)NC(=O)C)O)/CCO

Canonical SMILES

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O)C)NC(=O)C)O)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isotriornicine;  Istriornicin; 

Origin of Product

United States

Comparison with Similar Compounds

Key differences :

  • Side-chain modifications : this compound’s ester side chain likely varies in length or substituents compared to Retrorsine, altering its metabolic stability.
  • Oxidation state : Unlike Retrorsine N-oxide, this compound lacks an N-oxide group, which reduces its solubility and alters toxicity pathways .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Toxicity Profile
This compound* Undisclosed Undisclosed Undisclosed Necine base, ester chain Hypothesized hepatotoxin
Retrorsine C₁₈H₂₅NO₆ 351.40 480-54-6 Necine base, macrocyclic diester Hepatotoxic, genotoxic
Retrorsine N-oxide C₁₈H₂₅NO₇ 367.40 15503-86-3 N-oxide, diester Increased solubility, reduced acute toxicity
Isatidine C₁₆H₁₂O₇ 316.27 90-19-7 Methoxyflavone, hydroxyls Antioxidant, anti-inflammatory

*Hypothetical data inferred from structural analogs.

Pharmacological and Toxicological Comparisons

Mechanism of Action

  • This compound : Likely undergoes hepatic cytochrome P450-mediated activation to form reactive pyrrolic derivatives, leading to DNA crosslinking and hepatocyte necrosis—a mechanism shared with Retrorsine .
  • Retrorsine N-oxide : The N-oxide group enhances water solubility, reducing acute toxicity but prolonging chronic exposure risks .
  • Isatidine: Diverges functionally as a flavonoid derivative, exhibiting antioxidant properties instead of hepatotoxicity .

Clinical and Preclinical Data

  • Retrorsine: LD₅₀ (rat, oral): 50 mg/kg; causes hepatic veno-occlusive disease (VOD) .
  • This compound: No LD₅₀ data available.
  • Isatidine: Non-toxic at therapeutic doses; EC₅₀ for antioxidant activity: 10 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isotriornicine
Reactant of Route 2
Isotriornicine

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